Diethyl (3-cyano-2-methylallyl)phosphonate
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry is a major branch of chemical science that investigates compounds containing a carbon-phosphorus (C-P) bond. researchgate.net These compounds are noted for their wide range of applications in industrial, agricultural, and medicinal fields due to their diverse physical and biological properties. researchgate.net Within this domain, phosphonates are a significant class of compounds defined by the general structure R−P(=O)(OR')₂, where the central phosphorus atom is bonded to one carbon atom and three oxygen atoms. chemeurope.comwikipedia.org
Phosphonates are distinguished by the high stability of the C-P bond, which, unlike a P-O-C linkage, is resistant to hydrolysis. wikipedia.org This stability makes the phosphonate (B1237965) moiety a reliable functional group in complex synthesis. One of the most prominent applications of phosphonates in organic synthesis is their use as stabilized carbanions in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes. chemeurope.comresearchgate.net This reaction is a cornerstone of modern organic chemistry for its reliability and stereochemical control. researchgate.net Diethyl (3-cyano-2-methylallyl)phosphonate is a prime example of a highly functionalized HWE reagent, designed to introduce a specific cyano- and methyl-substituted allyl fragment into a target molecule.
Structural Characteristics and Their Significance in Reactivity and Bioactivity Research
The chemical identity and reactivity of this compound are directly derived from its molecular structure. It is typically available as a mixture of E/Z isomers. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆NO₃P | sigmaaldrich.com |
| Molecular Weight | 217.20 g/mol | sigmaaldrich.com |
| CAS Number | 87549-50-6 | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Structure | A mixture of isomers | sigmaaldrich.com |
The molecule's reactivity is governed by the interplay of its distinct functional groups, each contributing to its role as a specialized chemical reagent.
Table 2: Key Functional Groups and Their Significance
| Functional Group | Description | Significance in Reactivity and Research |
|---|---|---|
| Diethyl Phosphonate | -P(=O)(OCH₂CH₃)₂ | Features a tetrahedral phosphorus center. wikipedia.org This group is the core reactive site for the Horner-Wadsworth-Emmons reaction. Deprotonation of the adjacent carbon creates a stabilized carbanion essential for olefination. wikipedia.org |
| Allyl Group | -CH₂-C(CH₃)=CH-CN | The carbon-carbon double bond provides a site for further chemical transformations and influences the geometry of the final product. |
| Cyano Group | -C≡N | A potent electron-withdrawing group (EWG). EWGs like nitriles are crucial for stabilizing the phosphonate carbanion, thereby facilitating the HWE reaction. researchgate.net The cyano group can also serve as a synthetic handle for conversion into other functional groups, such as amines or carboxylic acids. nih.gov |
| Methyl Group | -CH₃ | Located on the allyl backbone, this group introduces steric bulk that can influence the stereochemical outcome (E/Z selectivity) of the olefination reaction. researchgate.net |
The combination of these features makes this compound a highly specialized reagent. The electron-withdrawing cyano group enhances the acidity of the α-proton (on the carbon adjacent to the phosphorus), facilitating carbanion formation under milder conditions than non-stabilized phosphonates. wikipedia.org This allows for the precise synthesis of tetrasubstituted alkenes, which are valuable building blocks in medicinal chemistry and materials science but are often challenging to prepare using other methods. nih.gov
Historical Development and Emerging Research Trends in Phosphonate Chemistry
The field of phosphonate chemistry has a rich history, with foundational discoveries paving the way for modern applications. The first synthesis of a bisphosphonate was reported in 1897, while the utility of phosphonic acids as effective chelating agents for metal ions was recognized by Gerold Schwarzenbach in 1949. wikipedia.org A pivotal moment for synthetic chemistry came in 1958 when Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxide-stabilized carbanions, which was soon after refined by William S. Wadsworth and William D. Emmons to use the more common phosphonate esters. wikipedia.orgconicet.gov.ar This became the celebrated Horner-Wadsworth-Emmons (HWE) reaction, now a principal method for alkene synthesis. chem-station.com The systematic study of metal phosphonate chemistry for materials applications began in earnest in the late 1970s. rsc.org
Current research continues to build on this foundation, with several key trends emerging:
Novel Reagent Design: There is a strong focus on developing new, densely functionalized phosphonate reagents to construct increasingly complex molecules with high degrees of stereocontrol. researchgate.net
Synthetic Efficiency: The integration of the HWE reaction into one-pot, multicomponent, and tandem reaction sequences is a major area of development, aiming to streamline synthetic pathways and reduce waste. researchgate.netrsc.org
Medicinal Chemistry Applications: The synthesis of α-aminophosphonates, which are structural analogues of α-amino acids, is a particularly active field. psu.edufao.org These compounds are investigated as enzyme inhibitors, peptide mimics, and potential therapeutic agents. psu.edu The cyano group in reagents like this compound can serve as a precursor to the amine functionality in these targets. nih.gov
Materials Science: Phosphonates are being used as building blocks for advanced materials, including porous metal-organic frameworks (MOFs) for gas storage and catalysis, and functional polymers. rsc.orgrsc.orgucr.edu
Biochemical Probes: In biochemistry, phosphonate groups serve as stable bioisosteres for phosphate (B84403) groups, enabling the design of enzyme inhibitors and antiviral drugs like Tenofovir. wikipedia.org
Overview of Key Research Domains and Scientific Impact
The scientific impact of this compound and related compounds is concentrated in several key research domains.
Organic Synthesis: The primary application is as a specialized reagent in the Horner-Wadsworth-Emmons reaction. researchgate.netchem-station.com Its structure is tailored for the synthesis of α,β-unsaturated compounds that are themselves important intermediates for natural product synthesis and the creation of complex molecular scaffolds. conicet.gov.ar A significant advantage of the HWE reaction is that its phosphate byproduct is typically water-soluble, simplifying purification compared to the traditional Wittig reaction. chem-station.com
Medicinal Chemistry: While not a therapeutic agent itself, this phosphonate is a precursor for structures of medicinal interest. The ability to synthesize substituted alkenes and α-aminophosphonates is critical for drug discovery. psu.edu α-Aminophosphonates have shown potential as antibacterial, antifungal, and anticancer agents. psu.edu
Materials Science: As a member of the phosphonate family, the compound is relevant to the development of novel materials. Poly(phosphonate)s have been used as reagents in polymer-mediated HWE reactions, simplifying product isolation. rsc.org Furthermore, the phosphonate group is a key linker in the construction of metal phosphonate frameworks, a class of materials with applications in catalysis, ion exchange, and separations. rsc.orgucr.edu
The scientific impact of this compound stems from its role as an enabling tool for chemists. It provides a reliable and selective method for the formation of functionalized carbon-carbon double bonds, facilitating the assembly of intricate molecular targets that drive innovation in medicine, agriculture, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUURRZDCJCVGT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=CC#N)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C(=C/C#N)/C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 3 Cyano 2 Methylallyl Phosphonate
Foundational Synthetic Routes and Optimization Strategies
The most direct and widely employed methods for synthesizing allylic phosphonates are based on well-established organophosphorus reactions.
The introduction of the diethyl phosphonate (B1237965) group is most classically achieved via the Michaelis-Arbuzov reaction. eurekaselect.comorganic-chemistry.org This reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comchem-station.com In the context of the target molecule, this involves the S_N2 attack of a nucleophilic trivalent phosphorus ester, such as triethyl phosphite, on an appropriate allylic halide. wikipedia.org
A significant variation allows for the direct conversion of allylic alcohols to phosphonates. This one-flask procedure utilizes triethyl phosphite in the presence of a catalyst like zinc iodide (ZnI₂), bypassing the need to first convert the alcohol to a halide. acs.org
Viewing the synthesis from the perspective of the carbon framework, the formation of the target molecule can be described as an alkylation of triethyl phosphite. The key electrophile is an allylic halide such as 3-cyano-2-methylallyl bromide. The Michaelis-Arbuzov reaction is versatile for forming P-C bonds through the reaction of aliphatic halides with phosphites. eurekaselect.com
Primary alkyl halides are highly reactive in this transformation. jk-sci.com Allylic halides are also suitable substrates, though their reactivity can sometimes lead to a mixture of products through competing S_N2 and S_N2' mechanisms. wikipedia.org The reaction is typically carried out by heating the reactants, often at temperatures between 120-160 °C, which also helps in removing the volatile ethyl halide byproduct. wikipedia.org
Table 1: Overview of Foundational Synthetic Reactions
| Reaction Name | Reactant 1 | Reactant 2 | Key Features |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | Triethyl phosphite | 3-cyano-2-methylallyl halide | Forms C-P bond via S_N2 attack, creating a stable pentavalent phosphonate. organic-chemistry.orgwikipedia.org |
| Direct Alcohol Conversion | Triethyl phosphite | 3-cyano-2-methylallyl alcohol | Catalyzed by a Lewis acid (e.g., ZnI₂); avoids pre-formation of the halide. acs.org |
Beyond single-step C-P bond formation, Diethyl (3-cyano-2-methylallyl)phosphonate can be assembled through multi-step sequences. These pathways may involve creating a core phosphonate structure first, followed by functional group manipulations. For example, a related strategy involves the initial synthesis of α-aminophosphonates through a multicomponent Kabachnik-Fields reaction, followed by N-alkylation with an allylic bromide to introduce the desired allyl group. mdpi.comsemanticscholar.org Such approaches offer flexibility in building complex molecular architectures around the phosphonate moiety. semanticscholar.org
Reaction conditions can be optimized to improve yields and reaction times. While the classic Michaelis-Arbuzov reaction often requires high temperatures, modern variations use catalysts to proceed under milder conditions. organic-chemistry.org Lewis acids can mediate the reaction at room temperature. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl (B1604629) or aryl halides have also been developed, showcasing the potential for catalytic methods in phosphonate synthesis. organic-chemistry.org The choice of solvent can also be critical, with studies showing that yields can differ significantly between solvents like ethanol (B145695) and toluene. semanticscholar.org
Stereochemical Considerations in Synthesis: Isomer Control and Formation
The presence of a trisubstituted double bond in this compound introduces the possibility of geometric isomerism.
The synthesis of this compound can result in the formation of a mixture of (E) and (Z) isomers. The stereochemical outcome is highly dependent on the synthetic route employed. For instance, the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting a stabilized phosphonate carbanion with an aldehyde or ketone, is a powerful method for alkene synthesis and generally shows a high preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org This selectivity arises from thermodynamic control, where the reaction intermediates can equilibrate to a more stable transition state that leads to the trans-alkene. organic-chemistry.orgnrochemistry.com
Conversely, other methods may offer less control, yielding isomeric mixtures. The isomerization of a pure E-isomer to a Z-isomer can sometimes be achieved through methods like photosensitization, allowing access to the less common isomer. researchgate.net
The characterization and differentiation of the E/Z isomers are typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts (δ) and coupling constants (J) of the vinylic proton and adjacent carbons in ¹H and ¹³C NMR spectra are distinct for each isomer. mdpi.com ³¹P NMR is also used to confirm the presence of different isomers, which will show separate resonance signals. nsf.gov
Table 2: Illustrative NMR Data for E/Z Isomer Characterization
| Isomer | Technique | Key Signal | Expected Observation |
|---|---|---|---|
| E-Isomer | ¹H NMR | Vinylic Proton (-CH=) | Distinct chemical shift and coupling constants. |
| Z-Isomer | ¹H NMR | Vinylic Proton (-CH=) | Different chemical shift and coupling constants compared to E-isomer. |
| Mixture | ³¹P NMR | Phosphorus Atom | Two distinct signals, one for each isomer, with integration reflecting the ratio. nsf.gov |
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogs, which are of significant interest in medicinal chemistry.
Diastereoselective Synthesis: If a chiral center already exists within the phosphonate or the electrophile, it can direct the stereochemical outcome of subsequent reactions. For example, the addition of a phosphonate carbanion to a chiral aldehyde can proceed with high diastereoselectivity. Modern methods, such as hydrogen-bond-catalyzed aldol (B89426) reactions of acylphosphonates, have been shown to produce tertiary α-hydroxy phosphonates with excellent control over the formation of two new chiral centers. nih.gov
Enantioselective Synthesis: The creation of a single enantiomer of a chiral phosphonate from a prochiral starting material requires the use of chiral catalysts, reagents, or biocatalysts. There has been significant progress in the catalytic asymmetric synthesis of C-chiral phosphonates. mdpi.com Key strategies include:
Organocatalysis: Chiral organocatalysts, such as secondary amines, thioureas, and squaramides, have been successfully used in enantioselective phospha-Michael additions to generate chiral phosphonates with high enantiomeric excess (ee). mdpi.comthieme-connect.com
Metal Catalysis: Chiral metal complexes are used to catalyze a variety of transformations, including the enantioselective addition of phosphites to imines (phospha-Mannich reaction) and the cyclopropanation of olefins with diazophosphonates. mdpi.comus.es
Biocatalysis: Engineered enzymes, or "carbene transferases," have been developed for the highly diastereo- and enantioselective synthesis of complex molecules like cyclopropylphosphonates. nih.gov
These advanced strategies highlight the broad and evolving toolkit available for accessing stereochemically pure phosphonate compounds, which could be applied to the synthesis of chiral derivatives of this compound.
Analytical and Chromatographic Techniques for Purity and Isomeric Ratio Determination
The synthesis of this compound typically results in a mixture of (E) and (Z)-isomers, necessitating robust analytical and chromatographic techniques to determine the purity and the isomeric ratio of the final product. The differentiation and quantification of these stereoisomers are critical for understanding the stereoselectivity of the synthetic method and for isolating the desired isomer for specific applications.
Advanced Separation Methods for Isomers
The separation of geometric isomers, such as the (E) and (Z)-isomers of this compound, often presents a significant challenge due to their similar physical properties. Advanced chromatographic techniques are typically employed to achieve effective separation.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of such isomers. For phosphonates, polysaccharide-based chiral stationary phases (CSPs) have proven effective in separating enantiomers and can also be applied to the separation of diastereomers and geometric isomers. researchgate.net Columns such as Chiralpak® AD and Chiralcel® OJ, which are based on amylose (B160209) and cellulose (B213188) derivatives, respectively, can offer differential interactions with the isomers, leading to their separation. researchgate.net The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol or ethanol, is crucial and needs to be optimized to achieve baseline separation. researchgate.net
For preparative scale separations, which are necessary to isolate a sufficient quantity of each isomer for further characterization and use, preparative HPLC is the method of choice. nih.gov This technique utilizes larger columns and higher flow rates to process larger sample volumes. nih.govphenomenex.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for preparative chiral and achiral separations, often providing faster separations and using more environmentally friendly solvents like supercritical CO2. nih.gov
Another technique that can be employed is counter-current chromatography (CCC), which is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption. nih.gov
Table 1: Advanced Chromatographic Techniques for Isomer Separation
| Technique | Stationary Phase Examples | Mobile Phase Examples | Scale | Key Advantages |
| HPLC | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OJ) researchgate.net | Hexane/Isopropanol, Hexane/Ethanol researchgate.net | Analytical & Preparative | High resolution, well-established methods. researchgate.net |
| SFC | Polysaccharide-based (e.g., Lux® Cellulose-1) phenomenex.com | Supercritical CO2/Methanol nih.gov | Analytical & Preparative | Fast separations, reduced organic solvent consumption. nih.gov |
| CCC | None (liquid-liquid partitioning) | Biphasic solvent systems (e.g., Hexane/Ethyl Acetate/Methanol/Water) | Preparative | No irreversible adsorption, high sample loading capacity. nih.gov |
Spectroscopic and Chromatographic Validation of Synthetic Products
The validation of the synthetic product involves confirming the chemical structure and determining the isomeric purity. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are indispensable tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms. Key signals would include those for the ethyl groups (triplet and quartet), the methyl group on the double bond, the methylene (B1212753) protons adjacent to the phosphorus atom, and the vinylic proton. The coupling constants (J-values) between the vinylic proton and the methylene protons can help in assigning the (E) and (Z) configuration.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the ethyl groups, the methyl group, the C=C double bond, the cyano group, and the methylene carbon bonded to the phosphorus atom. The chemical shifts of the allylic carbons can differ significantly between the (E) and (Z) isomers. acs.org
³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphonates, providing a single peak for the phosphorus atom. The chemical shift of this peak is characteristic of the phosphonate group. In a mixture of isomers, it is possible to observe two distinct peaks if the electronic environments of the phosphorus nuclei are sufficiently different.
Table 2: Representative NMR Data for a Related Allylic Phosphonate Data for Diethyl (2-(p-Tolyl)allyl)phosphonate is provided as a reference due to the lack of specific data for the target compound. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | 7.34 | d, J = 8.3 | Aromatic CH |
| 7.11 | d, J = 8.3 | Aromatic CH | |
| 5.47 | d, J = 5.6 | =CH₂ | |
| 5.28 | d, J = 5.6 | =CH₂ | |
| 4.04-3.90 | m | OCH₂ | |
| 3.02 | d, J = 22.2 | P-CH₂ | |
| 2.31 | s | Ar-CH₃ | |
| 1.18 | t, J = 7.1 | OCH₂CH₃ | |
| ¹³C NMR | 138.3 | d, J(C-P) = 10.1 | C-P |
| 137.6 | d, J(C-P) = 4.2 | Aromatic C | |
| 137.5 | Aromatic C | ||
| 128.9 | Aromatic C | ||
| 126.1 | Aromatic C | ||
| 116.4 | d, J(C-P) = 10.8 | =CH₂ | |
| 62.0 | d, J(C-P) = 6.6 | OCH₂ | |
| 32.9 | d, J(C-P) = 137.7 | P-CH₂ | |
| 21.1 | Ar-CH₃ | ||
| 16.3 | d, J(C-P) = 6.2 | OCH₂CH₃ | |
| ³¹P NMR | 26.54 | P=O |
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For phosphonates, which can be highly polar, derivatization or the use of ion-pairing agents may be necessary for effective analysis by GC-MS or to improve ionization in LC-MS. sigmaaldrich.comnih.gov The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragment ions corresponding to the loss of ethoxy groups, the cyano group, and cleavage of the C-P bond.
Chemical Reactivity and Mechanistic Investigations of Diethyl 3 Cyano 2 Methylallyl Phosphonate
Nucleophilic Reactivity of the Phosphonate (B1237965) Moiety
The reactivity of Diethyl (3-cyano-2-methylallyl)phosphonate is significantly influenced by the phosphonate group, both as a participant in substitution reactions and as an activating group for reactions at the adjacent carbon atom.
The diethyl phosphonate group can act as a leaving group in certain nucleophilic substitution reactions, particularly when activated. However, its primary role in nucleophilic processes is often to facilitate reactions at the allylic position. The molecule can participate in a range of transformations, including nucleophilic addition and electrophilic substitution, underscoring its utility as a synthetic building block. lookchem.com
In reactions analogous to copper-catalyzed allylic alkylations, the phosphonate moiety can influence the regioselectivity of the incoming nucleophile. acs.org While phosphorothioate (B77711) esters are often used in these specific reactions, the principle extends to phosphonates. The reaction typically proceeds with high α-regioselectivity, meaning the nucleophile attacks the carbon atom directly attached to the phosphorus-bearing group. acs.org The electron-withdrawing nature of the cyano group further modulates the electronic properties of the allylic system, influencing the site of nucleophilic attack.
The carbon atom situated between the phosphonate group and the cyano-bearing double bond (the α-carbon) possesses acidic protons. The combined electron-withdrawing effects of the phosphonate (P=O) and cyano (C≡N) groups stabilize the conjugate base, facilitating its formation.
The mechanism for α-alkylation involves the deprotonation of this α-carbon by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a resonance-stabilized carbanion, often referred to as a phosphonate-stabilized enolate. youtube.comlibretexts.org This carbanion is a potent nucleophile and readily attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond at the α-position. youtube.com The use of a strong base like LDA is crucial to ensure complete and irreversible formation of the carbanion, preventing side reactions. libretexts.org
Interactive Table: Reagents for α-Alkylation
| Base | Alkylating Agent | Expected Product Feature | Reference |
| Lithium Diisopropylamide (LDA) | Methyl Iodide | Introduction of a methyl group at the α-carbon | youtube.com |
| Sodium Hydride (NaH) | Ethyl Bromide | Introduction of an ethyl group at the α-carbon | libretexts.org |
| Potassium tert-butoxide (KOtBu) | Benzyl (B1604629) Bromide | Introduction of a benzyl group at the α-carbon | youtube.com |
Condensation Reactions Involving this compound
One of the most significant applications of phosphonate esters in organic synthesis is their use in olefination reactions to form carbon-carbon double bonds.
This compound is an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction. acs.org The HWE reaction offers significant advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed and a general tendency to produce the thermodynamically more stable (E)-alkene.
The mechanism begins with the deprotonation of the α-carbon by a base (e.g., NaH, KOtBu) to generate the stabilized phosphonate carbanion. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate, a β-hydroxyphosphonate adduct, subsequently undergoes elimination to form the alkene and a diethyl phosphate salt.
The HWE condensation of this compound with carbonyl compounds leads to the formation of extended conjugated systems. Specifically, reaction with an aldehyde or ketone produces a substituted 1,3-diene bearing a nitrile group. These products are valuable precursors in the synthesis of more complex molecules, including natural products and pharmaceuticals. The geometry of the newly formed double bond is often predominantly the (E)-isomer, a hallmark of the HWE reaction.
Interactive Table: HWE Reaction Products
| Carbonyl Reactant | Product Structure | Product Name | Reference |
| Formaldehyde | 4-Methylpenta-2,4-dienenitrile | acs.org | |
| Acetaldehyde | 4-Methylhexa-2,4-dienenitrile | acs.org | |
| Acetone | 2,4-Dimethylpenta-2,4-dienenitrile | acs.org | |
| Benzaldehyde | 4-Methyl-5-phenylpenta-2,4-dienenitrile | acs.org |
Hydrolytic Stability and Pathways of this compound
The stability of phosphonate esters toward hydrolysis is a critical aspect of their chemistry, influencing their storage, handling, and environmental fate. The carbon-phosphorus (C-P) bond is known to be exceptionally stable and resistant to both chemical and enzymatic cleavage. nih.gov Therefore, hydrolysis of this compound primarily involves the cleavage of the phosphorus-oxygen (P-O) ester bonds.
The hydrolysis of dialkyl phosphonates can occur under both acidic and basic conditions and proceeds in a stepwise manner. nih.govmdpi.com
Acidic Hydrolysis : In the presence of strong aqueous acids, such as hydrochloric acid or hydrobromic acid, the ethoxy groups are sequentially cleaved to yield the corresponding monoethyl ester and finally the (3-cyano-2-methylallyl)phosphonic acid. mdpi.com
Alkaline Hydrolysis : Under basic conditions, hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic phosphorus atom and displacing the ethoxide leaving groups. acs.org The rate of hydrolysis can be influenced by steric hindrance around the phosphorus center. mdpi.com
The presence of the allylic double bond does not typically interfere with the hydrolysis of the phosphonate ester groups under standard conditions. However, extreme pH and temperature could potentially lead to side reactions involving the allylic system or the cyano group. Organophosphate esters are generally more resistant to hydrolysis compared to carboxylic esters, a property that contributes to their stability. wikipedia.org
Interactive Table: Hydrolysis of this compound
| Condition | Intermediate Product | Final Product | Reference |
| Acidic (e.g., aq. HCl, reflux) | Ethyl (3-cyano-2-methylallyl)phosphonate | (3-Cyano-2-methylallyl)phosphonic acid | mdpi.com |
| Basic (e.g., aq. NaOH, heat) | Sodium ethyl (3-cyano-2-methylallyl)phosphonate | Disodium (3-cyano-2-methylallyl)phosphonate | mdpi.comacs.org |
Acid-Catalyzed Hydrolysis Investigations
The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by a water molecule leads to the cleavage of a P-O-C bond. nih.gov The presence of the electron-withdrawing cyano and 2-methylallyl groups is anticipated to influence the rate of hydrolysis compared to simpler alkyl phosphonates. Generally, the rate of acid-catalyzed hydrolysis of phosphonates is less sensitive to steric effects than base-catalyzed hydrolysis. nih.gov
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates This table presents typical conditions reported for the hydrolysis of various phosphonates, which can be considered as starting points for the hydrolysis of this compound.
| Catalyst | Solvent | Temperature | Reaction Time | Reference |
| Concentrated HCl | Water | Reflux | 1-12 h | nih.gov |
| HBr | Water | Reflux | Variable | nih.gov |
| p-Toluenesulfonic acid | Water/Dioxane | 100-180°C | 0.5-6.5 h | nih.gov |
The product of the first hydrolysis step would be Ethyl (3-cyano-2-methylallyl)phosphonic acid, and complete hydrolysis would yield (3-cyano-2-methylallyl)phosphonic acid.
Base-Catalyzed Hydrolysis Mechanisms
The base-catalyzed hydrolysis of phosphonates is generally more facile than the acid-catalyzed counterpart and is also a two-step process. nih.govnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus center. The rate of this reaction is highly sensitive to the steric hindrance around the phosphorus atom and the nature of the ester group. nih.gov For this compound, the ethyl groups are relatively unhindered, suggesting that hydrolysis should proceed readily.
The electron-withdrawing character of the cyano- and methyl-substituted allyl group would likely increase the electrophilicity of the phosphorus atom, potentially accelerating the rate of nucleophilic attack by the hydroxide ion.
Table 2: Typical Reagents for Base-Catalyzed Hydrolysis of Phosphonates This table lists common reagents used for the saponification of phosphonate esters.
| Reagent | Solvent | Temperature | Notes | Reference |
| Sodium Hydroxide | Water/Alcohol | Room Temp. to Reflux | Most common reagent | nih.gov |
| Potassium Hydroxide | Water/Alcohol | Room Temp. to Reflux | Alternative to NaOH | nih.gov |
| Lithium Hydroxide | Water/THF | Room Temp. | Can offer different selectivity | nih.gov |
The final product of base-catalyzed hydrolysis, after acidification, would be (3-cyano-2-methylallyl)phosphonic acid.
Derivatization through Hydrolysis Products
The primary hydrolysis product, (3-cyano-2-methylallyl)phosphonic acid, is a versatile intermediate for further chemical transformations. The presence of the carboxylic acid-like phosphonic acid group, a cyano group, and an alkene allows for a range of derivatization reactions.
The phosphonic acid moiety can be converted into various derivatives, such as:
Phosphonic dihalides: by reaction with reagents like thionyl chloride or oxalyl chloride.
Mixed esters: through controlled esterification.
Amides: by coupling with amines using standard peptide coupling reagents.
These transformations open avenues to a wide array of novel compounds with potentially interesting chemical and biological properties. For instance, derivatization of organophosphorus acids with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide has been shown to enhance their detection by mass spectrometry, a technique that could be applicable to the hydrolysis products of the title compound. libretexts.org
Reactivity of the Cyano and Allylic Moieties
The cyano and allylic functionalities impart a rich and diverse reactivity to this compound, allowing for a multitude of chemical transformations.
Transformations Involving the Cyano Group
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities. Common transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (2-methyl-3-phosphonoallyl)propanoic acid, or a primary amide, (3-amido-2-methylallyl)phosphonic acid diethyl ester, respectively.
Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This would yield Diethyl (3-amino-2-methylallyl)phosphonate.
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the cyano group into a ketone.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles.
The choice of reagents and reaction conditions would need to be carefully selected to avoid competing reactions at the phosphonate or allylic sites.
Reactions at the Allylic Position (e.g., electrophilic additions, radical reactions)
The allylic C=C double bond in this compound is electron-deficient due to the adjacent electron-withdrawing cyano and phosphonate groups. This electronic nature governs its reactivity towards electrophiles and radicals.
Electrophilic Additions: Unlike electron-rich alkenes, the electron-deficient nature of the double bond in the title compound makes it less reactive towards common electrophiles like hydrogen halides. crunchchemistry.co.ukucalgary.ca However, additions of soft nucleophiles in a Michael-type fashion could be a plausible reaction pathway. The regioselectivity of such additions would be influenced by the steric and electronic effects of the methyl, cyano, and phosphonate groups. libretexts.orgrsc.org
Radical Reactions: The allylic position is susceptible to radical reactions. researchgate.netresearchgate.netnumberanalytics.comsigmaaldrich.com Abstraction of a hydrogen atom from the methyl group or the methylene (B1212753) group would lead to the formation of a resonance-stabilized allylic radical. This radical could then undergo various trapping reactions, leading to a range of functionalized products. The regioselectivity of radical attack would be a key aspect to investigate. Radical-mediated functionalization of internal alkenes can lead to the formation of complex allylic and homoallylic products. nih.gov
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound makes the control of chemo-, regio-, and stereoselectivity a critical aspect in its synthetic transformations.
Chemoselectivity: In reactions involving multiple functional groups, the choice of reagents and conditions is paramount to achieve selective transformation of one group over the others. For example, a mild reducing agent might selectively reduce the cyano group without affecting the phosphonate ester.
Regioselectivity: In addition reactions to the double bond, the site of attack by a nucleophile or radical will be determined by the electronic and steric influences of the substituents. libretexts.orgrsc.org For instance, in a Michael addition, the nucleophile would be expected to attack the carbon beta to the cyano and phosphonate groups.
Stereoselectivity: The molecule exists as a mixture of (E)- and (Z)-isomers due to the substitution pattern around the double bond. Reactions at the double bond or at the alpha-carbon could potentially create new stereocenters. The stereochemical outcome of such reactions would depend on the reaction mechanism and the influence of the existing stereochemistry of the starting material. For instance, catalytic asymmetric reactions could be employed to achieve high enantioselectivity in the synthesis of chiral derivatives.
The development of selective transformations of this compound holds potential for the synthesis of novel and structurally diverse organophosphorus compounds.
Structure Activity Relationship Sar and Biological Interaction Studies of Diethyl 3 Cyano 2 Methylallyl Phosphonate Derivatives
Binding Affinity and Molecular Recognition Studies
The interaction of phosphonate (B1237965) derivatives with their biological targets is governed by a combination of steric and electronic factors. The nature and positioning of substituents on the phosphonate core can significantly influence binding affinity and selectivity.
Studies on various phosphonate derivatives have demonstrated their potential as inhibitors of a range of enzymes, including proteases, esterases, and kinases. nih.govnih.gov For instance, α-keto amide derivatives, which share some structural similarities with cyano-containing phosphonates, have been identified as effective inhibitors of aminopeptidases. researchgate.net These compounds are proposed to interact with the S1'-S2' subsite of the enzyme, acting as slow-binding inhibitors. researchgate.net
In a study of Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)phosphonate and its halogenated derivatives, molecular docking studies were performed to elucidate their potential as effective drugs. These studies provide insights into how the cyano and phosphonate groups, in concert with the chromene scaffold, contribute to binding within a biological target.
Similarly, research on lysophosphatidic acid (LPA) analogues, where the glycerol (B35011) core was replaced with conformationally restricted aryl substructures, has shown that the receptor response can tolerate significant manipulation in the backbone region. nih.gov This suggests that the phosphonate head group is a critical anchor for binding, while modifications in the rest of the molecule can fine-tune selectivity and potency.
Computational methods are invaluable for predicting and understanding the interactions between ligands and their target enzymes at the molecular level. For Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)phosphonate and its derivatives, theoretical calculations using density functional theory (DFT) have been employed to analyze their geometrical structure and electronic properties. bohrium.com Natural Bond Orbital (NBO) analysis has further elucidated hyper-conjugative interactions and charge delocalization, which are crucial for molecular stability and recognition. bohrium.com
In silico studies of a vinylphosphonate (B8674324) analogue of calcitriol, compound SG, demonstrated a lower affinity for the vitamin D receptor (VDR) ligand-binding domain compared to its parent compound, EM1. nih.gov This was attributed to the lack of interaction with key residues His305 and His397, highlighting the importance of specific hydrogen bonding interactions for potent binding. nih.gov These computational models are instrumental in the rational design of more effective and selective inhibitors.
Table 1: Computational and In Silico Study Findings for Phosphonate Derivatives
| Compound/Derivative Class | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)phosphonate | DFT, NBO Analysis, Molecular Docking | Good correlation between calculated and experimental spectroscopic data; identification of hyper-conjugative interactions contributing to stability. | bohrium.com |
| Vinylphosphonate analogue of Calcitriol (SG) | In Silico Molecular Modeling | Lower binding affinity to VDR due to lack of interaction with His305 and His397. | nih.gov |
Mechanistic Insights into Enzymatic Inhibition
Understanding the mechanism by which these compounds inhibit enzymes is crucial for their development as therapeutic agents. Phosphonates often act as competitive inhibitors, mimicking the transition state of the enzymatic reaction. researchgate.net
Steady-state kinetic analysis is a powerful tool for characterizing the potency and mechanism of enzyme inhibitors. nih.gov Such studies allow for the determination of key parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, α-keto amides have been shown to be slow-binding inhibitors of aminopeptidases, with Ki values in the micromolar range. researchgate.net The introduction of a cyano group in other acyclic nucleoside phosphonates has been shown to elicit selective antiviral activity, indicating a significant impact on interaction with viral enzymes. nih.gov
Table 2: Enzyme Inhibition Data for Related Phosphonate Derivatives
| Inhibitor Class | Enzyme Target | Inhibition Constant (Ki) / EC50 | Inhibition Type | Reference |
|---|---|---|---|---|
| α-Keto Amides | Arginyl Aminopeptidase | 1.5 µM | Slow-binding | researchgate.net |
| α-Keto Amides | Cytosol Aminopeptidase | 1.0 µM | Slow-binding | researchgate.net |
| α-Keto Amides | Microsomal Aminopeptidase | 2.5 µM | Slow-binding | researchgate.net |
| 2-Cyano-HPMP-Thymine | Hepatitis B Virus (HBV) Replication | EC50 = 0.33 µM | Not specified | nih.gov |
The structural features of Diethyl (3-cyano-2-methylallyl)phosphonate, particularly the electrophilic cyano group and the transition-state-mimicking phosphonate moiety, suggest potential inhibitory activity against a variety of enzymes. Reactive phosphonate diesters have been specifically designed as inhibitors of serine proteases and esterases, such as trypsin, chymotrypsin, and butyrylcholinesterase. nih.gov Furthermore, novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have demonstrated antibacterial activity, indicating that bacterial enzymes are also potential targets. cbijournal.com A series of phosphonylated 1,2,3-triazolenaphthalimide conjugates showed potency against the varicella-zoster virus, suggesting viral enzymes as another class of targets. nih.gov The specific enzymes targeted by this compound itself remain to be elucidated through further experimental studies.
Modulation of Biological Pathways
Organophosphorus compounds are known to influence various biological pathways, often through the inhibition of key enzymes. nih.govmdpi.com These interactions can lead to a cascade of downstream effects, altering cellular signaling and function.
One of the key pathways affected by organophosphorus compounds is the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, survival, and apoptosis. bohrium.comnih.gov By disrupting the balance of phosphorylation of Erk, JNK, and p38-MAPK, these compounds can induce oxidative stress and apoptosis. nih.gov
Furthermore, organophosphorus compounds can modulate inflammatory pathways. nih.govmdpi.com Their neurotoxic mechanism often involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine. mdpi.com This can, in turn, influence the activity of cytokines and other pro-inflammatory molecules, potentially contributing to chronic inflammatory conditions. nih.govmdpi.com The KEGG PATHWAY database lists a "Phosphonate and phosphinate metabolism" pathway, indicating the involvement of these compounds in various metabolic processes that can intersect with major signaling and disease pathways. genome.jp
In Vitro and Ex Vivo Research Platforms for Biological Evaluation
The biological evaluation of this compound and its derivatives relies on a variety of in vitro and ex vivo research platforms. These models are essential for characterizing the compound's activity, mechanism of action, and potential for further development.
In vitro models are the first line of investigation and typically involve the use of isolated biological components, such as enzymes or cells. For instance, to assess the compound's potential as an enzyme inhibitor, purified enzymes can be used in biochemical assays to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). Cell-based assays, using either primary cells or immortalized cell lines, are employed to evaluate the compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways. researchgate.net Three-dimensional (3D) cell culture models are increasingly being used as they more closely mimic the in vivo environment. nih.gov
Ex vivo models bridge the gap between in vitro and in vivo studies by using tissues or organs that have been removed from an organism. nih.gov These models, such as isolated perfused organs or tissue slices, allow for the study of the compound's effects in a more complex biological system while still maintaining a high degree of experimental control. For example, the metabolism of the compound could be studied in ex vivo liver slices, or its effects on neuronal activity could be assessed in brain slices.
The choice of research platform depends on the specific biological question being addressed. A combination of in vitro and ex vivo models is often used to build a comprehensive understanding of the compound's biological profile before moving on to more complex and resource-intensive in vivo studies.
Table 3: Common In Vitro and Ex Vivo Platforms for Compound Evaluation
| Platform Type | Specific Model Examples | Typical Endpoints Measured | Advantages | Limitations |
| In Vitro | Purified Enzymes | Enzyme kinetics (IC50, Ki) | High throughput, mechanistic insights | Lacks cellular context |
| Cell Lines (e.g., cancer cells, neurons) | Cell viability, apoptosis, gene expression | Controlled environment, reproducible | May not reflect in vivo physiology | |
| 3D Cell Cultures (e.g., spheroids, organoids) | Cell-cell interactions, tissue-like architecture | More physiologically relevant than 2D cultures | Can be more complex and costly to maintain | |
| Ex Vivo | Isolated Perfused Organs (e.g., liver, kidney) | Metabolism, transport, organ function | Preserves tissue architecture and cell-cell interactions | Limited viability, technically demanding |
| Tissue Slices (e.g., brain, liver) | Cellular responses in a tissue context | Good for studying localized effects | Diffusion limitations, edge effects |
Future Directions and Emerging Research Avenues for Diethyl 3 Cyano 2 Methylallyl Phosphonate
Development of Sustainable and Green Synthetic Approaches
The chemical industry's shift towards environmental stewardship necessitates the development of green synthetic routes for specialty chemicals like Diethyl (3-cyano-2-methylallyl)phosphonate. Future research is anticipated to focus on minimizing the environmental footprint of its synthesis by exploring alternative energy sources, greener solvent systems, and atom-economical reaction pathways.
Current phosphonate (B1237965) synthesis often relies on traditional methods that may involve harsh reagents and volatile organic solvents. Emerging green chemistry principles offer a variety of alternatives that could be adapted for the synthesis of this compound. rsc.orgsciencedaily.com For instance, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent, coupled with a potassium iodide (KI) catalytic system, has proven effective for producing benzyl (B1604629) phosphonates and could be a viable strategy. frontiersin.org Mechanochemical methods, which involve solvent-free reactions in a ball mill, represent another promising frontier, offering reduced waste and energy consumption. acs.org
Future research could systematically evaluate these green methods for the synthesis of this compound, focusing on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Table 1: Potential Green Chemistry Strategies for Synthesis
| Strategy | Principle | Potential Advantage for Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. rsc.org | Faster reaction times, increased yields, and enhanced purity. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. rsc.org | Improved reaction efficiency and milder reaction conditions. |
| Solvent-Free Synthesis | Conducts reactions without a solvent or in a recyclable medium like PEG. rsc.orgfrontiersin.org | Reduced solvent waste, lower toxicity, and simplified product purification. |
| Mechanochemistry | Uses mechanical force to induce chemical reactions in the solid state. acs.org | Eliminates bulk solvent use, potentially enabling new reaction pathways. |
| Catalysis in Aqueous Media | Uses water as the reaction solvent. rsc.org | Environmentally benign, low cost, and improved safety. |
Exploration of Novel Catalytic Reactions
The functional groups within this compound—a phosphonate, a nitrile, and an allyl group—make it a versatile substrate for a wide range of catalytic transformations. Future research will likely explore novel catalytic reactions to further functionalize this molecule, thereby expanding its synthetic utility.
Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for C-P bond formation and could be adapted for novel synthetic routes or modifications of the target compound. organic-chemistry.org Asymmetric catalysis is another area of significant potential. mdpi.com The development of chiral catalysts could enable the enantioselective synthesis of this compound derivatives, which is crucial for applications in medicinal chemistry where stereochemistry often dictates biological activity. Research into metal-based catalysts containing a phosphonate moiety itself is also an emerging field, which could lead to new catalytic systems with unique reactivity and selectivity. scispace.com
Investigations into the reactivity of the cyano and allyl groups using modern catalytic methods, such as metathesis or C-H activation, could yield a diverse library of new compounds derived from this compound.
Integration into Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical synthesis, offers a powerful strategy for producing complex molecules. The future for this compound could involve leveraging enzymes for key transformation steps that are challenging to achieve with traditional chemistry.
For instance, enzymes could be employed for the stereoselective reduction of the double bond or the hydrolysis of the nitrile group under mild conditions. The use of enzymes in bioconjugation is a rapidly growing field, where enzymes can be used to link small molecules to large biomolecules like proteins or antibodies. nih.gov While specific applications for this compound have not been reported, its functional handles could be recognized by engineered enzymes for site-specific conjugation. Research in this area would involve screening for or engineering enzymes that can act on this specific substrate and integrating these enzymatic steps into a practical synthetic sequence. The development of such processes could be instrumental in creating novel bioconjugates for therapeutic or diagnostic purposes. youtube.com
Advanced Computational Chemistry and In Silico Screening
Computational chemistry and in silico screening are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound, these methods can provide profound insights into its reactivity, conformational landscape, and potential biological targets.
Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of the molecule, guiding the design of new synthetic transformations. biorxiv.orgresearchgate.net Such studies can help to understand reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. figshare.com
Furthermore, in silico screening of large compound libraries against biological targets is a cornerstone of modern drug discovery. nih.govnih.gov Databases of virtual compounds can be screened to identify molecules with a high probability of binding to a specific protein target. This compound and its virtual derivatives could be included in such screening campaigns to identify potential applications in medicinal chemistry. These computational approaches can significantly accelerate the discovery process by prioritizing compounds for experimental validation. researchgate.netacs.org
Table 2: Illustrative Computational Approaches and Their Potential Applications
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Elucidate electronic properties, predict reactivity, and model reaction mechanisms. biorxiv.org |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity to guide lead optimization. nih.gov |
| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of derivatives against specific biological targets to identify potential hits. nih.gov |
Opportunities in Targeted Delivery Systems and Bioconjugation
The unique chemical structure of this compound presents opportunities for its use in the development of advanced drug delivery systems and as a linker in bioconjugation. The phosphonate group, in particular, has properties that are attractive for these applications.
Phosphonates are known to have a strong affinity for bone tissue, which has been exploited in the development of bisphosphonate drugs for osteoporosis. This property could potentially be harnessed to target drugs to bone by using this compound as a component of a larger therapeutic molecule. Additionally, phosphonates have been investigated as coatings for nanoparticles to improve their stability and biocompatibility. acs.org Research could explore the use of this compound to functionalize the surface of nanoparticles for targeted drug delivery.
In the realm of bioconjugation, the cyano and allyl functionalities offer handles for covalent attachment to biomolecules. nih.gov For example, the nitrile group could be reduced to an amine and then used for amide bond formation, or the allyl group could participate in thiol-ene "click" chemistry. These strategies could enable the conjugation of this compound to antibodies, peptides, or other targeting ligands to create novel therapeutic constructs. nih.gov The development of such bioconjugates could open up new avenues for targeted therapies in areas such as oncology and infectious diseases.
Q & A
Q. What are the recommended synthetic routes for preparing Diethyl (3-cyano-2-methylallyl)phosphonate, and how can reaction conditions be optimized?
The compound can be synthesized via Michaelis-Arbusov or Claisen condensation reactions, common for phosphonate esters. For example, Reformatsky reactions involving α,β-unsaturated carbonyl intermediates and diethyl phosphite under anhydrous conditions (e.g., using trimethyl phosphite as a catalyst) are effective . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to phosphite), temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions like hydrolysis. Purification via vacuum distillation or column chromatography (hexane/ethyl acetate) is critical to isolate the product .
Q. How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?
³¹P NMR is a key tool for structural verification. The phosphorus atom in phosphonate esters typically resonates between δ +15 to +25 ppm. For example, diethyl phosphonate derivatives show a singlet at δ +18.5 ppm in CDCl₃ due to the absence of neighboring protons, while coupling with adjacent groups (e.g., allyl or cyano) may split the signal . Purity is assessed by the absence of extraneous peaks, such as unreacted diethyl phosphite (δ +5 ppm) or oxidized byproducts (e.g., phosphates, δ +0 to +5 ppm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety assessments for structurally similar phosphonates recommend:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors, as phosphonates may irritate the respiratory system .
- Toxicology: Follow guidelines from EFSA for neurotoxicity screening, including bacterial reverse mutation tests (Ames test) and in vitro micronucleus assays to assess genotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?
Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, a triclinic crystal system (space group P1) with unit cell parameters a=9.198 Å, b=11.229 Å, c=11.992 Å, and angles α=65.569°, β=72.950°, γ=72.204° was used to confirm the spatial arrangement of a related diethyl phosphonate derivative. Refinement with R=0.042 and wR=0.126 ensures accuracy . Data collection on a Bruker SMART APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ=0.71073 Å) is recommended .
Q. What strategies address contradictions in reactivity data for this compound in electrocyclic reactions?
Discrepancies in reaction outcomes (e.g., competing [4+2] vs. [3+2] cycloadditions) can arise from solvent polarity and substituent effects. For γ,δ-unsaturated phosphonates, polar aprotic solvents (e.g., DMF) favor electrocyclic ring-opening, while nonpolar solvents stabilize cyclic intermediates. Computational studies (DFT) at the B3LYP/6-31G(d) level can model transition states to predict regioselectivity . Experimental validation via kinetic monitoring (e.g., in situ FTIR) is advised .
Q. How does the cyano group influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing cyano group enhances the electrophilicity of the adjacent α-carbon, facilitating nucleophilic attacks. For instance, in Michael additions, the cyano-substituted phosphonate reacts with amines 2–3 times faster than non-cyano analogs. Kinetic studies (e.g., using stopped-flow UV-Vis spectroscopy) reveal a second-order rate constant (k≈10⁻³ M⁻¹s⁻¹) in THF at 25°C . Competing pathways (e.g., β-elimination) can be suppressed by low temperatures (−20°C) and bulky bases .
Q. What methodologies are employed to analyze migration and degradation products of this compound in polymer matrices?
For food-contact materials (FCMs), accelerated aging tests (70°C, 10 days) in simulants (e.g., 10% ethanol) quantify migration using LC-MS/MS. Detection limits of 0.01 mg/kg are achievable with a C18 column and MRM transitions (m/z 432→185 for the parent ion) . Degradation products (e.g., phosphoric acid derivatives) are identified via high-resolution MS (Q-TOF) and compared against reference standards .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
